molecular formula C12H19N3 B13880704 1-(2-Pyridin-3-ylpropyl)piperazine

1-(2-Pyridin-3-ylpropyl)piperazine

Cat. No.: B13880704
M. Wt: 205.30 g/mol
InChI Key: YVCLWYZPHDGZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyridin-3-ylpropyl)piperazine is a chemical compound with the molecular formula C12H19N3, provided for laboratory and research applications . This piperazine derivative features a pyridinyl substituent, a structural motif of high interest in medicinal chemistry and drug discovery research. Compounds within this chemical class are frequently investigated for their potential as key intermediates or active scaffolds in the development of novel therapeutic agents. For instance, research into structurally similar 1-(triazin-3-yl/pyridazin-3-yl)piperazine derivatives has highlighted their significant value in developing inhibitors for targets like SHP2, a protein tyrosine phosphatase implicated in various disease pathways . The exploration of such piperazine-based compounds is crucial in oncology research, particularly for investigating aberrant cellular signaling in cancers such as neuroblastoma, acute myeloid leukemia, and breast cancer . This product is intended for use in fundamental biochemical research, hit-to-lead optimization studies, and other non-diagnostic laboratory investigations. It is supplied as For Research Use Only (RUO) and is not intended for direct use in in vitro diagnostic (IVD) procedures, therapeutic applications, or personal use . Researchers are responsible for ensuring all handling and experimental procedures comply with their institution's safety guidelines and local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2-pyridin-3-ylpropyl)piperazine

InChI

InChI=1S/C12H19N3/c1-11(12-3-2-4-14-9-12)10-15-7-5-13-6-8-15/h2-4,9,11,13H,5-8,10H2,1H3

InChI Key

YVCLWYZPHDGZIW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCNCC1)C2=CN=CC=C2

Origin of Product

United States

Spectroscopic and Structural Characterization of 1 2 Pyridin 3 Ylpropyl Piperazine Derivatives

Advanced Spectroscopic Techniques for Elucidation of Molecular Structure

Spectroscopic methods are indispensable for confirming the identity, purity, and detailed structural features of newly synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the atomic and molecular composition of 1-(2-Pyridin-3-ylpropyl)piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the electronic environment of each atom can be constructed.

For a typical this compound derivative, the ¹H NMR spectrum is characterized by distinct regions. The aromatic protons on the pyridin-3-yl ring appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C2 position of the pyridine (B92270) ring is often the most deshielded. The aliphatic protons of the propyl chain and the piperazine (B1678402) ring resonate in the upfield region (typically δ 1.0-3.5 ppm). The methyl group of the propyl chain would appear as a doublet, while the methylene (B1212753) and methine protons would exhibit more complex splitting patterns due to coupling with adjacent protons.

The ¹³C NMR spectrum provides complementary information. The carbons of the pyridine ring are found in the aromatic region (δ 120-150 ppm), with carbons directly attached to the nitrogen atom (C2 and C6) appearing most downfield. testbook.com The aliphatic carbons of the propyl linker and the piperazine ring resonate at higher field strengths (δ 20-60 ppm). libretexts.org The number of distinct signals in both ¹H and ¹³C spectra confirms the molecular symmetry.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Chemical shifts (δ) are illustrative and reported in parts per million (ppm) relative to a standard reference. Actual values may vary based on solvent and specific derivative.

Atom Position Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm) Notes
Pyridine C2-H~8.4-8.5~149-150Most downfield aromatic proton, adjacent to N.
Pyridine C6-H~8.4-8.5~147-148Downfield aromatic proton, adjacent to N.
Pyridine C4-H~7.5-7.7~135-136Aromatic proton, meta to the nitrogen.
Pyridine C5-H~7.2-7.4~123-124Aromatic proton, coupled to C4-H and C6-H.
Propyl C2-H (methine)~2.8-3.0~35-40Aliphatic CH group.
Propyl C1-H₂ (methylene)~2.4-2.6~60-65Methylene adjacent to piperazine nitrogen.
Propyl C3-H₃ (methyl)~1.1-1.3~18-22Methyl group, appears as a doublet.
Piperazine C2'/C6'-H₂~2.4-2.8~53-55Protons on the piperazine ring adjacent to the propyl substituent.
Piperazine C3'/C5'-H₂~2.7-3.0~45-46Protons on the piperazine ring adjacent to the NH group.
Piperazine N-HVariableN/ABroad signal, chemical shift is concentration and solvent dependent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. For this compound (C₁₂H₁₉N₃), the exact mass of the molecular ion would be used to confirm its elemental formula, C₁₂H₂₀N₃⁺, with a calculated m/z of 206.1657.

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For piperazine derivatives, characteristic fragmentation involves the cleavage of bonds within the piperazine ring and at its substituents. xml-journal.net

Key expected fragmentation pathways for this compound would include:

Cleavage of the bond between the propyl chain and the piperazine ring, leading to fragments corresponding to the protonated piperazine and the pyridin-3-ylpropyl cation.

Fragmentation of the piperazine ring itself, a common pathway for such derivatives, often resulting in the loss of ethylene (B1197577) or related fragments. xml-journal.netresearchgate.net

Cleavage of the benzylic-type bond between the pyridine ring and the propyl chain.

Table 2: Predicted ESI-MS Fragmentation for this compound

m/z (Mass/Charge) Proposed Fragment Ion Fragmentation Pathway
206.1657[C₁₂H₂₀N₃]⁺Protonated Molecular Ion [M+H]⁺
121.0913[C₈H₁₁N]⁺Cleavage of the C-N bond between the propyl chain and piperazine ring (pyridin-3-ylpropyl cation).
85.0760[C₄H₉N₂]⁺Cleavage of the C-N bond between the propyl chain and piperazine ring (piperazine cation).
92.0500[C₆H₆N]⁺Cleavage of the C-C bond in the propyl chain (pyridinylmethyl cation).
56.0504[C₃H₆N]⁺Common fragment from piperazine ring cleavage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

The IR spectrum of this compound would display several key absorption bands:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹ for the propyl and piperazine CH₂ and CH₃ groups.

N-H stretching: A moderate band in the 3200-3400 cm⁻¹ region, corresponding to the secondary amine of the piperazine ring.

C=C and C=N stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-N stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the aliphatic and aromatic amine C-N bonds.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3200 - 3400N-H StretchSecondary Amine (Piperazine)
3010 - 3100C-H StretchAromatic (Pyridine)
2850 - 2960C-H StretchAliphatic (Propyl, Piperazine)
1570 - 1610C=C StretchAromatic Ring (Pyridine)
1450 - 1590C=N StretchAromatic Ring (Pyridine)
1450 - 1470C-H BendAliphatic (CH₂, CH₃)
1150 - 1300C-N StretchAliphatic/Aromatic Amine

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide crucial data about molecular connectivity and functional groups, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles.

Determination of Conformation and Torsional Angles

For a flexible molecule like this compound, X-ray crystallography would reveal its preferred solid-state conformation. Key structural features to be determined include:

Piperazine Ring Conformation: The piperazine ring is known to adopt several conformations, with the chair form being the most thermodynamically stable and commonly observed. ed.ac.uknih.govrsc.org X-ray analysis would confirm if the ring exists in a chair, boat, or twist-boat conformation. In metal complexes, the piperazine ring has been observed to adopt a higher-energy boat conformation to facilitate bidentate coordination. nih.gov

Substituent Orientation: The analysis would show whether the propyl group is attached to the piperazine ring in an equatorial or axial position, with the equatorial position generally being favored to minimize steric hindrance. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules arrange themselves to form a crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. For this compound, important interactions would likely include:

Hydrogen Bonding: The secondary amine of the piperazine ring (N-H) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. This could lead to the formation of N-H···N(pyridine) hydrogen bonds, linking molecules into chains or sheets. researchgate.net Weak C-H···N interactions are also possible. nih.govnih.gov

π-π Stacking: The electron-rich pyridine rings can interact with each other through π-π stacking, where the rings align in a parallel or offset fashion. These interactions play a significant role in stabilizing the crystal structure of many aromatic nitrogen heterocycles. researchgate.netnih.gov

Analysis of these interactions, often aided by tools like Hirshfeld surface analysis, provides insight into the supramolecular assembly of the compound in the solid state. nih.goviucr.orgiucr.org

Chromatographic and Other Separation Techniques in Research Material Purification

The isolation and purification of the target compound, this compound, and its derivatives from reaction mixtures are critical steps to ensure high purity for subsequent structural characterization and other research applications. Chromatographic techniques are indispensable tools for this purpose, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The choice of technique is primarily governed by the physicochemical properties, such as polarity, volatility, and ionic character, of the target compound and the impurities present. helixchrom.comhelixchrom.com For piperazine and pyridine derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are among the most powerful and commonly employed methods. cdc.govthermofisher.com

High-Performance Liquid Chromatography (HPLC) in Analytical and Preparative Scales

High-Performance Liquid Chromatography (HPLC) stands out as a premier technique for both the analysis and purification of this compound derivatives. Its versatility allows for its application in two distinct scales: analytical, for assessing purity and quantifying components, and preparative, for isolating larger quantities of the purified compound.

Given that this compound contains basic nitrogen atoms in both the piperazine and pyridine rings, it behaves as a basic compound. helixchrom.com This characteristic is central to developing effective HPLC separation methods. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such compounds. In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.

For analytical purposes, a typical HPLC setup would involve injecting a small sample volume onto a column to obtain a chromatogram showing the retention time and peak area of the target compound and any impurities. This data is crucial for reaction monitoring and final purity assessment. The method's precision is demonstrated by low relative standard deviations (RSDs) for retention time and peak area, often below 0.1% and 1.2% respectively for robust methods. thermofisher.com

When the goal is to isolate the compound, preparative HPLC is employed. This involves using larger columns and higher flow rates to process significant quantities of the crude reaction mixture. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent evaporated.

The mobile phase composition is a critical parameter. It usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape for basic compounds like pyridylpiperazines, acids such as trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase. helixchrom.comresearchgate.net These additives protonate the basic sites on the analyte and any free silanol (B1196071) groups on the stationary phase, reducing peak tailing and improving resolution. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can also be highly effective for separating polar, ionizable compounds like pyridine derivatives. helixchrom.comhelixchrom.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound Derivatives

ParameterAnalytical ScalePreparative Scale
Instrument Analytical HPLC SystemPreparative HPLC System
Column C18 bonded silica (B1680970) (e.g., 4.6 x 150 mm, 5 µm)C18 bonded silica (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileA: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 minIsocratic or shallow gradient (e.g., 30-50% B)
Flow Rate 1.0 mL/min20.0 mL/min
Column Temp. 30 °CAmbient
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL1-5 mL

This table presents typical, not specific, parameters extrapolated from methods for related compounds. thermofisher.comresearchgate.netgoogle.com

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC) is a powerful analytical technique best suited for compounds that are volatile and thermally stable. cdc.gov While this compound itself has a relatively high boiling point and may not be ideal for routine GC analysis without derivatization, the technique is invaluable for monitoring the presence and purity of volatile intermediates used in its synthesis. thermofisher.comavantorsciences.com

The synthesis of this compound can involve several precursor molecules that are sufficiently volatile for GC analysis. For instance, starting materials such as substituted pyridines or simple piperazines can be analyzed to ensure their quality before use. The progress of certain reaction steps can also be monitored by tracking the consumption of a volatile reactant or the appearance of a volatile byproduct.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column, which contains a stationary phase, separates the components of the mixture based on their boiling points and interactions with the phase. A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. cdc.gov For unambiguous identification, a mass spectrometer (MS) is often coupled to the GC, a technique known as GC-MS, which provides structural information on each separated component. nih.gov

Table 2: Typical Gas Chromatography (GC) Conditions for Volatile Intermediates

ParameterCondition
Instrument Gas Chromatograph with FID or MS detector
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Detector FID or MS
Detector Temp. 300 °C (FID)
Injection Mode Split (e.g., 50:1)

This table presents typical, not specific, parameters extrapolated from general methods for volatile pyridine and piperazine-related compounds. cdc.govavantorsciences.com

Computational and Theoretical Investigations of 1 2 Pyridin 3 Ylpropyl Piperazine

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For a compound like 1-(2-Pyridin-3-ylpropyl)piperazine, these methods are instrumental in predicting its binding affinity and mode of interaction with potential protein targets. Docking studies, a key component of molecular modeling, place a ligand into the binding site of a receptor to predict the geometry and energy of the resulting complex.

Ligand-based pharmacophore modeling is a powerful technique used when the three-dimensional structure of the biological target is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov These models are built by superimposing a set of active molecules and extracting the common features responsible for their activity.

For piperazine-containing compounds, pharmacophore models have been successfully generated to understand their interaction with various receptors. For instance, a study on N-Aryl and N-Heteroaryl piperazine (B1678402) derivatives acting as alpha1A-adrenoceptor antagonists identified a model consisting of one positive nitrogen center, one donor atom, two acceptor atoms, and two hydrophobic groups. nih.gov Such a model for this compound would likely identify the protonatable nitrogen of the piperazine ring, the nitrogen in the pyridine (B92270) ring, and the aromatic/aliphatic hydrophobic regions as key features for molecular recognition.

Table 1: Common Pharmacophore Features in Piperazine-Based Ligands

Feature Description Potential Role in this compound
Hydrogen Bond Acceptor (HBA) An atom with a lone pair of electrons capable of accepting a hydrogen bond. The nitrogen atom in the pyridine ring.
Hydrogen Bond Donor (HBD) An atom with a hydrogen atom that can be donated to form a hydrogen bond. The secondary amine nitrogen in the piperazine ring (if protonated).
Positive Ionizable (PI) A group that is likely to be positively charged at physiological pH. The nitrogen atoms in the piperazine ring.

| Aromatic/Hydrophobic (HY/AR) | A non-polar region of the molecule that can engage in hydrophobic or aromatic interactions. | The pyridine ring and the propyl chain. |

This table is generated based on principles of pharmacophore modeling applied to the structure of this compound and findings from related compounds. nih.govnih.gov

When the structure of a potential biological target is available, receptor-based docking simulations can predict the binding conformation and affinity of a ligand. This method involves placing the flexible ligand into the rigid or flexible binding site of the receptor and scoring the different poses.

While specific docking studies on this compound are not widely published, studies on structurally related molecules provide significant insights. For example, derivatives of 2-((pyridin-3-yloxy)methyl)piperazine have been docked into the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov These studies often reveal key interactions, such as hydrogen bonds between the piperazine nitrogen and receptor residues, and π-stacking interactions involving the pyridine ring. Similarly, docking studies of other piperazine derivatives have identified crucial interactions with targets like the P2Y12 receptor and integrin αIIbβ3. tcmsp-e.comnih.gov A docking simulation of this compound into a hypothetical receptor would likely show the piperazine ring's basic nitrogen forming salt bridges or hydrogen bonds, while the pyridine ring could act as a hydrogen bond acceptor or engage in aromatic stacking interactions. mdpi.com

Table 2: Summary of Docking Studies on Related Piperazine Compounds

Compound Class Target Protein Key Interactions Observed Reference
2-((pyridin-3-yloxy)methyl)piperazines α7 Nicotinic Acetylcholine Receptor Steric and electrostatic contributions, hydrogen bonding. nih.gov
Piperazinyl-glutamate-pyridines P2Y12 Receptor Hydrogen bonds, hydrophobic interactions. tcmsp-e.com
2-Piperazin-1-yl-quinazolines Integrin αIIbβ3 Hydrogen bonds, correlation between affinity and docking scores. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules from first principles. These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netresearchgate.net For this compound, DFT can be used to predict a variety of electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting lower reactivity. researchgate.net Other properties like dipole moment, ionization potential, and electron affinity can also be calculated to understand its behavior in electric fields and its tendency to lose or gain electrons. researchgate.net

Table 3: Predicted Electronic Properties of Pyridine (A Core Moiety) from DFT

Property Description Typical Calculated Value Reference
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. ~ -6.7 eV researchgate.net
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. ~ 0.5 eV researchgate.net
Energy Gap (HOMO-LUMO) Indicator of chemical reactivity and stability. ~ 7.2 eV researchgate.net

This table presents data for the pyridine molecule as an illustrative example of properties that can be calculated using DFT.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformation analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.

Studies on related 2-substituted piperazines have shown that the piperazine ring typically adopts a chair conformation. nih.gov Furthermore, the substituent at the 2-position often has a preference for the axial orientation, which can be stabilized by intramolecular hydrogen bonds. nih.gov This axial preference can orient the key pharmacophoric features, such as the basic and pyridyl nitrogens, in a specific spatial arrangement that mimics endogenous ligands or other active compounds. nih.gov Computational tools like OMEGA and HyperChem can be used to perform systematic conformational searches and generate an energy landscape, mapping the relative energies of different conformers. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While conformation analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of how a molecule moves and flexes over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe time-dependent conformational changes and interactions with the surrounding environment, such as solvent or a biological receptor. mdpi.com

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining are pivotal computational tools in modern drug discovery and chemical research, enabling the systematic analysis of chemical data to elucidate structure-property relationships (SPRs). These methodologies leverage statistical and machine learning techniques to correlate a compound's structural features, represented by numerical descriptors, with its physicochemical properties and biological activities. arxiv.orgyoutube.com For compounds like this compound, while specific, large-scale data mining studies may not be publicly available, the principles of these techniques can be applied to its known structural and calculated properties to predict its behavior and guide further research.

The core of this analysis lies in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. chemrxiv.org These models are built upon the hypothesis that the structure of a molecule, encoded in its molecular descriptors, dictates its functions and properties. youtube.com For classes of compounds like piperazine derivatives, which are common scaffolds in medicinal chemistry, QSAR studies have been instrumental in identifying key structural motifs that influence biological targets. rsc.orgnih.govnih.gov For instance, research on aryl-piperazine derivatives has utilized a vast array of descriptors—including constitutional, topological, geometrical, and electronic—to build predictive models for activities such as antimalarial efficacy. insilico.eu Similarly, studies on phenylpiperazine derivatives have employed 2D and 3D descriptors to understand their anti-proliferative activities, highlighting the importance of specific structural features in determining biological outcomes. d-nb.info

The process involves calculating a wide range of molecular descriptors for the compound of interest. These descriptors can range from simple counts of atoms and bonds to complex 3D properties derived from the molecule's conformation. chemrxiv.orginsilico.eu For this compound, a variety of these descriptors can be computed from its chemical structure. Public databases like PubChem provide a collection of such pre-calculated properties, which serve as the foundation for any cheminformatics investigation. nih.gov

These descriptors quantify various aspects of the molecule's topology, geometry, and electronic distribution. For example, the XLogP3 value indicates the compound's lipophilicity, a critical factor in membrane permeability and oral bioavailability. nih.gov The Topological Polar Surface Area (TPSA) is another crucial descriptor that correlates with a drug's ability to permeate cell membranes. nih.govnih.gov

The following table presents a selection of computationally derived descriptors for this compound, sourced from the PubChem database. nih.gov This data provides a quantitative, multi-faceted profile of the molecule that can be used in data mining and QSAR modeling to predict its behavior or compare it against other compounds in a virtual screening campaign.

Table 1: Computed Molecular Descriptors for this compound
DescriptorValueDescription
Molecular Weight205.30 g/molThe mass of one mole of the substance. nih.gov
XLogP30.8A computed measure of hydrophobicity (log P). nih.gov
Hydrogen Bond Donor Count1Number of hydrogen atoms attached to electronegative atoms (N, O). nih.gov
Hydrogen Bond Acceptor Count3Number of electronegative atoms (N, O) with lone pairs. nih.gov
Rotatable Bond Count4Number of bonds that allow free rotation, indicating molecular flexibility. nih.gov
Exact Mass205.157897619 DaThe exact isotopic mass of the molecule. nih.gov
Topological Polar Surface Area (TPSA)28.2 ŲThe surface sum over all polar atoms, related to membrane permeability. nih.gov
Heavy Atom Count15The total number of non-hydrogen atoms in the molecule. nih.gov
Complexity178A measure of the intricacy of the molecular structure. nih.gov

Data mining approaches would involve analyzing large datasets of compounds where molecules like this compound or its analogs are present. By comparing the descriptors across the dataset with measured activities, machine learning algorithms can identify which combinations of descriptors are most predictive of a particular endpoint (e.g., binding affinity to a specific receptor). nih.govrsc.org These models, once validated, can be used to prioritize novel, un-synthesized compounds for further investigation, thereby accelerating the discovery process. nih.gov While a dedicated QSAR study for this compound is not available in the public literature, the data presented here represents the essential starting point for such an investigation.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyridine Piperazine Scaffolds

Design and Synthesis of Analogs and Derivatives of 1-(2-Pyridin-3-ylpropyl)piperazine

The design and synthesis of analogs of this compound and related pyridine-piperazine derivatives often involve a systematic exploration of its constituent parts: the pyridine (B92270) ring, the propyl linker, and the piperazine (B1678402) moiety. researchgate.netnih.gov The goal is to develop compounds with improved affinity, selectivity, and pharmacokinetic properties for specific biological targets. mdpi.commdpi.com

A common synthetic strategy involves the reaction of a substituted pyridine with a piperazine derivative. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized to explore their potential as urease inhibitors. nih.gov These syntheses often start with a commercially available substituted pyridine and piperazine, which are then coupled through various chemical reactions. mdpi.com Another approach is the use of a bioisosterism strategy, where parts of the molecule are replaced with other functional groups that have similar physical or chemical properties, to design and synthesize novel derivatives. researchgate.net

The synthesis of these analogs can be achieved through multi-step reaction sequences. For example, the preparation of certain 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives involved a sequence of coupling, boronic esterification, and oxidation reactions to create a key intermediate, which was then reacted with the appropriate piperazine derivative. researchgate.net Similarly, the synthesis of antimicrobial (pyridin-2-yl)piperazine derivatives has been reported, highlighting the versatility of synthetic routes to access diverse analogs. researchgate.net

The exploration of different substituents on both the pyridine and piperazine rings is a key aspect of the design process. nih.gov For example, a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffolds were synthesized with various substituents on the piperazine ring to investigate their inhibitory activity against inflammatory caspases. nih.gov These studies help to build a comprehensive understanding of the structure-activity relationships governing the biological effects of this class of compounds.

Table 1: Examples of Synthesized Pyridine-Piperazine Derivatives and their Biological Targets

Compound ClassBiological TargetReference
1-(3-Nitropyridin-2-yl)piperazine derivativesUrease nih.gov
1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivativesDopamine (B1211576)/Serotonin (B10506) Receptors researchgate.net
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivativesInflammatory Caspases nih.gov
(Pyridin-2-yl)piperazine derivativesAntimicrobial researchgate.net

Positional and Substituent Variation Effects on Molecular Interactions

The specific position of the nitrogen atom within the pyridine ring and the nature of substituents on both the pyridine and piperazine moieties have a profound impact on the molecular interactions and biological activity of pyridine-piperazine compounds.

The position of the pyridyl nitrogen is a critical determinant of receptor selectivity. For instance, studies on pyridylpiperazine sigma ligands have shown that (3-pyridyl)piperazines and (4-pyridyl)piperazines tend to favor σ1 receptors, whereas (2-pyridyl)piperazines show a preference for σ2 receptors. nih.govnih.gov This highlights the importance of the nitrogen's location in directing the ligand to its specific receptor subtype.

Substituents on the pyridine ring can modulate the electronic properties of the ring and its ability to form hydrogen bonds. Electron-withdrawing groups on the pyridine ring of 9-(pyridin-2'-yl)-aminoacridines have been shown to enhance their interaction with double-stranded DNA. mdpi.com This effect is attributed to the stabilization of the cationic character of the acridine (B1665455) nucleus at physiological pH, leading to stronger electrostatic attraction to the DNA phosphate (B84403) backbone. mdpi.com Conversely, the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) on pyridine derivatives can enhance their antiproliferative activity against certain cancer cell lines. mdpi.com

Table 2: Effect of Pyridyl Nitrogen Position on Sigma Receptor Selectivity

Pyridyl PositionPreferred Sigma ReceptorReference
2-pyridylσ2 nih.govnih.gov
3-pyridylσ1 nih.govnih.gov
4-pyridylσ1 nih.govnih.gov

Bioisosteric Replacements within the Pyridine and Piperazine Moieties

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in medicinal chemistry to optimize drug candidates. nih.gov This approach has been widely applied to the pyridine and piperazine moieties to improve potency, selectivity, and pharmacokinetic profiles.

Pyridine Bioisosteres: The pyridine ring can be replaced by a variety of other chemical groups. Benzonitriles are a common bioisosteric replacement for pyridines, particularly where the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net This replacement can be particularly effective in displacing "unhappy water" molecules from a binding site, thereby improving binding affinity. researchgate.net Another example is the use of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide, which has been shown to enhance the activity of certain compounds. rsc.org Saturated bicyclic systems, such as 3-azabicyclo[3.1.1]heptanes, have also been explored as mimetics of the pyridine ring, leading to significant improvements in physicochemical properties like solubility and metabolic stability. chemrxiv.org

Piperazine Bioisosteres: The piperazine ring is also a frequent target for bioisosteric replacement. enamine.netenamine.netblumberginstitute.orgacs.org More than 100 FDA-approved drugs contain a piperazine moiety, but its replacement can sometimes lead to beneficial effects on activity and cytotoxicity. enamine.netenamine.net A variety of diazaspiroalkanes, bridged diamine ring systems, and other cyclic diamines have been explored as piperazine replacements. nih.gov For instance, in the development of σ2 receptor ligands, replacing the piperazine moiety in a lead compound with bridged 2,5-diazabicyclo[2.2.1]heptane and 1,4-diazepine analogs resulted in compounds with nanomolar affinities. nih.gov However, it is important to note that not all replacements are successful; in some cases, replacing the piperazine ring can lead to a loss of activity. nih.gov

The choice of a bioisostere depends on the specific goals of the drug design campaign, such as modulating basicity, improving solubility, altering conformation, or addressing metabolic liabilities. nih.gov

Conformational Rigidity and Flexibility in Ligand Design

The balance between conformational rigidity and flexibility is a critical aspect of ligand design, as it influences a molecule's ability to adopt the optimal conformation for binding to its target while minimizing entropic penalties upon binding.

Conformational Flexibility: While rigidity can be advantageous, a certain degree of flexibility is often necessary for a ligand to adapt to the specific geometry of a binding site. The propyl linker in this compound provides a degree of flexibility that allows the pyridine and piperazine moieties to orient themselves optimally for interaction with a receptor. Conformational analysis of related 1-(2-pyrimidinyl)piperazine derivatives has been used to identify model bioactive conformations and design pharmacophores that describe the key features required for binding. nih.gov These studies suggest that the spatial arrangement of pharmacophoric features is crucial for activity. nih.gov

The interplay between rigidity and flexibility is a key consideration in optimizing ligand-receptor interactions. Molecular modeling and conformational analysis are valuable tools for understanding the conformational preferences of pyridine-piperazine ligands and for designing new analogs with improved binding characteristics.

Impact of Nitrogen Atoms on Ligand Properties and Interactions

The nitrogen atoms within the pyridine and piperazine rings are fundamental to the chemical properties and biological interactions of this compound and related scaffolds.

Piperazine Nitrogens: The two nitrogen atoms of the piperazine ring are key pharmacophoric elements. They are typically basic and can exist in a protonated state at physiological pH, allowing for ionic interactions with acidic residues in a binding pocket. acs.org The basicity of the piperazine nitrogens can be tuned by the introduction of different substituents. acs.org For example, electron-withdrawing groups can reduce the basicity, which may be beneficial in some cases to avoid off-target effects or improve pharmacokinetic properties. acs.org

Applications of 1 2 Pyridin 3 Ylpropyl Piperazine As a Research Tool and Building Block

Utilization in Fragment-Based Drug Discovery Research

Fragment-Based Drug Discovery (FBDD) has become a cornerstone approach in modern medicinal chemistry for identifying lead compounds. whiterose.ac.uk This method relies on screening collections of small, low-molecular-weight molecules, or "fragments," to identify those that bind weakly but efficiently to a biological target. astx.comrsc.org These initial hits then serve as starting points for chemical elaboration into more potent and specific molecules.

The value of a fragment is often linked to its three-dimensional (3D) character, as saturated rings can explore a wider chemical space than flat, two-dimensional molecules. whiterose.ac.uk In this context, scaffolds like piperazine (B1678402) and piperidine (B6355638) are highly sought after for inclusion in fragment libraries. whiterose.ac.ukastx.com

1-(2-Pyridin-3-ylpropyl)piperazine represents an exemplary fragment for FBDD platforms for several reasons:

3D Conformation: The non-planar piperazine ring provides a defined three-dimensional shape, which is a desirable trait for probing the topology of protein binding sites. whiterose.ac.uk

Pharmacophoric Features: The molecule contains key features for molecular recognition, including a hydrogen bond accepting pyridine (B92270) nitrogen and two secondary amine groups on the piperazine ring that can act as both hydrogen bond donors and acceptors.

Vectors for Elaboration: The secondary amines of the piperazine ring provide synthetically accessible points or "vectors" for chemical modification, allowing chemists to systematically "grow" the fragment into a larger, more complex molecule to enhance binding affinity and selectivity. astx.com

While FBDD is a drug discovery technique, the role of the fragment itself is that of a research tool to identify and validate binding pockets on target proteins.

Role as a Privileged Scaffold for Chemical Probe Development

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. mdpi.comnih.gov The piperazine ring is considered one of the most frequently used heterocycles in biologically active compounds, often forming the core of such privileged structures. mdpi.com Likewise, the pyrimidine (B1678525) nucleus, a relative of pyridine, is also recognized as a fundamental privileged scaffold. nih.gov

The combination of the pyridine and piperazine rings in this compound endows it with the characteristics of a privileged scaffold. This makes it an excellent starting point for the development of chemical probes—small molecules designed to selectively interact with a specific protein or pathway to study its biological function. The inherent versatility of the pyridinyl-piperazine motif allows for its derivatization to create libraries of compounds that can be screened to identify high-quality probes for various biological targets. This approach is instrumental in chemical biology for elucidating complex biological processes.

Precursor in the Synthesis of More Complex Heterocyclic Systems

The reactivity of the nitrogen atoms in both the pyridine and piperazine rings makes this compound and its analogs valuable starting materials for constructing more elaborate molecular architectures.

The nucleophilic nature of the piperazine amines allows them to participate in cyclization reactions to form larger, polycyclic systems. Research has shown that building blocks containing both pyridine and piperazine moieties can be used to synthesize large macrocycles. nih.gov For instance, in a one-pot cyclization/imine formation followed by reduction, a strategy aimed at creating a 15-membered macrocycle unexpectedly yielded a 30-membered macrocycle containing two pyridine and two piperazine units. nih.gov In another study, a related strategy successfully produced a 17-membered macrocyclic ligand. nih.gov These examples highlight the utility of the pyridinyl-piperazine framework as a precursor for assembling complex, multi-ring structures that would be difficult to access through other synthetic routes. nih.govnih.gov

Beyond biological applications, the coordination properties of pyridinyl-piperazine structures make them attractive for material science. Specifically, there is interest in using pyridyl-piperazine ligands as building blocks for creating Metal-Organic Frameworks (MOFs). lpu.in MOFs are crystalline materials consisting of metal ions or clusters connected by organic ligands. The nitrogen atoms of the pyridine and piperazine groups can coordinate to metal centers, forming extended one-, two-, or three-dimensional networks. lpu.in The resulting porous materials have potential applications in gas storage, separation, and catalysis, demonstrating a functional application of this chemical scaffold entirely outside the realm of pharmacology.

Investigation of Specific Enzymatic Reactions (non-clinical context)

In a non-clinical setting, compounds like this compound are used as tools to study enzyme mechanisms and structure-activity relationships (SAR). By synthesizing a series of related analogs and measuring their effect on an enzyme's activity, researchers can map the chemical features required for binding and inhibition.

A study investigating inhibitors for urease, a nickel-dependent enzyme, utilized derivatives of a 1-(nitropyridin-2-yl)piperazine core. nih.gov This research was not aimed at developing a drug but at understanding the interactions between this class of compounds and the enzyme's active site. The inhibitory potential of various derivatives was quantified, and molecular docking studies were performed to visualize the binding modes. nih.gov

The table below summarizes key findings from this research, illustrating how systematic chemical modification of the pyridyl-piperazine scaffold affects enzymatic inhibition. This use as a research tool provides valuable insight into enzyme function and informs the design of future molecules. nih.gov

CompoundDescriptionUrease Inhibition IC₅₀ (µM)Binding Energy (kcal/mol)
Thiourea (Standard) Standard urease inhibitor23.2 ± 11.0-2.8
Compound 3 1-(3-Nitropyridin-2-yl)piperazine (B1350711) precursor3.90 ± 1.91-6.1
Compound 5b Derivative with N-(2-chlorophenyl)acetamide group2.0 ± 0.73-8.0
Compound 7e Derivative with N-(4-fluorophenyl)propanamide group2.24 ± 1.63-8.1
Data sourced from a study on pyridylpiperazine hybrid derivatives as urease inhibitors. nih.gov

Ligand Design for Metal Complexation Studies

The pyridine and piperazine moieties are excellent coordinating groups for metal ions. rsc.orgbiointerfaceresearch.com The nitrogen lone pairs can form stable complexes with a wide range of transition metals, making this compound and related structures valuable ligands in coordination chemistry. nih.govnih.gov These studies are fundamental for understanding metal-ligand interactions, which has applications in catalysis, sensing, and the development of contrast agents.

Thermodynamic studies on the closely related ligand 1,4-bis(3-aminopropyl)-piperazine (BAPP) with various divalent metal ions reveal the stability of the resulting complexes. The stability constants (log K) and thermodynamic parameters demonstrate a clear order of stability, consistent with the Irving-Williams series (Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). nih.gov This type of fundamental research is critical for designing ligands with high selectivity for specific metal ions. rsc.org For example, macrocycles built from pyridinyl-piperazine units have shown remarkably high selectivity for chelating Cu(II). nih.gov

The table below presents the stability constants and thermodynamic parameters for the formation of metal complexes with the related BAPP ligand, showcasing the utility of the piperazine core in metal coordination studies. nih.gov

Metal Ionlog K₁-ΔG⁰ (kJ/mol)-ΔH⁰ (kJ/mol)
Co²⁺ 10.6160.5745.30
Ni²⁺ 12.0068.5056.60
Cu²⁺ 16.4894.0771.20
Zn²⁺ 11.3364.6746.50
Data from a thermodynamic investigation of 1,4-bis(3-aminopropyl)-piperazine (BAPP). nih.gov

Q & A

Basic: What are the established synthesis and characterization methods for 1-(2-Pyridin-3-ylpropyl)piperazine derivatives?

Methodological Answer:
Synthesis typically involves coupling reactions between pyridine derivatives and functionalized piperazines. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to introduce triazole moieties, as seen in the synthesis of 1-(2-fluorobenzyl)piperazine triazoles . Key steps include:

  • Reaction Setup : Use of DCM/water solvent systems with CuSO₄·5H₂O and sodium ascorbate as catalysts.
  • Monitoring : TLC with hexane/ethyl acetate (1:2) to track progress.
  • Purification : Column chromatography using silica gel (ethyl acetate:hexane, 1:8).
    Characterization relies on elemental analysis, IR, ¹H/¹³C-NMR, and mass spectrometry to confirm structural integrity . For derivatives with pyridine substituents, X-ray crystallography and Hirshfeld surface analysis are critical for resolving supramolecular interactions .

Basic: How are initial biological screening studies designed for assessing local anesthetic or antibacterial activity?

Methodological Answer:

  • Infiltrative Anesthesia Models : Compounds are tested in rodent models using lidocaine as a positive control. Activity is quantified by anesthesia duration and intensity, with data analyzed via ANOVA (e.g., LAS-276 and LAS-277 derivatives showed moderate activity but incomplete anesthesia) .
  • Antibacterial Screening : Biofilm inhibition assays against pathogens like Bacillus subtilis and E. coli are standard. Hemolytic assays (e.g., using red blood cells) evaluate cytotoxicity, ensuring compounds like 5d and 5h maintain low hemolysis (<5%) while exhibiting MIC values <10 µg/mL .

Advanced: How do structure-activity relationship (SAR) studies guide the optimization of piperazine derivatives for CNS-targeted applications?

Methodological Answer:
SAR focuses on:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring enhances blood-brain barrier (BBB) penetration, as seen in antidepressants .
  • Pyridine Positioning : 3-Pyridinyl groups improve ligand-receptor binding selectivity, particularly for serotonin and dopamine receptors .
  • Spacer Length : Propyl linkers between pyridine and piperazine (as in this compound) balance conformational flexibility and steric hindrance, critical for T-type calcium channel blockade .

Advanced: How can researchers resolve contradictions between computational predictions and experimental biological activity data?

Methodological Answer:
Discrepancies arise due to:

  • Solvent Effects : Beta-cyclodextrin inclusion complexes reduce toxicity but may mask active sites, lowering bioactivity despite PASS software predictions of high antiplatelet potential .
  • Model Limitations : PASS program predictions for local anesthetic activity (e.g., low probability for LAS-278) may overlook tissue-specific ion channel interactions validated in in vivo models .
    Resolution Strategies :
    • Combine molecular dynamics simulations with in vitro electrophysiology (e.g., patch-clamp studies on Nav1.7 channels).
    • Validate computational models using crystallographic data from piperazine inclusion complexes .

Advanced: What physicochemical properties (e.g., pH, logP) are critical for optimizing piperazine derivatives as transepithelial permeation enhancers?

Methodological Answer:

  • pH Dependency : Piperazine derivatives with solution pH 8.7–9.6 enhance intestinal epithelial permeability non-cytotoxically. Alkalinity facilitates tight junction modulation without membrane disruption .
  • Lipophilicity : LogP values between 1.5–3.0 improve mucosal absorption while avoiding precipitation. For example, this compound derivatives with logP ~2.5 show optimal bioavailability .

Advanced: How is computational modeling integrated into the design of piperazine-based therapeutics?

Methodological Answer:

  • Docking Studies : Piperazine’s conformational flexibility allows docking into diverse targets (e.g., 5-HT₁A receptors for antidepressants) .
  • QSAR Models : Use Hammett constants to predict electron-donating/withdrawing effects on activity. For instance, meta-substituted aryl groups improve antimicrobial potency by 30% .
  • ADMET Prediction : Tools like SwissADME assess BBB penetration and CYP450 inhibition risks, critical for CNS drug candidates .

Advanced: What strategies balance toxicity reduction and bioactivity retention in structural modifications?

Methodological Answer:

  • Cyclodextrin Inclusion : Reduces systemic toxicity by encapsulating reactive groups (e.g., in LAS-278 derivatives) but requires activity assays to confirm retained efficacy .
  • Prodrug Design : Masking primary amines with acetyl groups decreases hepatotoxicity while maintaining in vivo activation .
  • Hemocompatibility Screening : Prioritize derivatives with >80% cell viability in MTT assays and <10% hemolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.